An In-depth Technical Guide to Terbutaline Impurity B: Chemical Structure and Properties
An In-depth Technical Guide to Terbutaline Impurity B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Terbutaline Impurity B, a critical process-related and degradation impurity of the bronchodilator drug, terbutaline. As a Senior Application Scientist, this document synthesizes key information on its chemical identity, physicochemical properties, formation pathways, analytical methodologies for its control, and toxicological considerations, supported by authoritative references.
Introduction: The Significance of Impurity Profiling in Terbutaline
Terbutaline, a selective β2-adrenergic agonist, is widely used in the management of asthma and other obstructive airway diseases. The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of ensuring their safety, quality, and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate strict control over impurities. Terbutaline Impurity B is a specified impurity in the European Pharmacopoeia and its presence must be carefully monitored. This guide focuses on providing a detailed understanding of this specific impurity.
Chemical Identity and Structure of Terbutaline Impurity B
Terbutaline Impurity B is a tetrahydroisoquinoline derivative. Its chemical structure and identity have been established through various spectroscopic techniques.
Table 1: Chemical Identity of Terbutaline Impurity B
| Parameter | Information | References |
| Systematic Name | 2-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol | |
| Synonyms | (4RS)-2-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol, Terbutaline EP Impurity B | |
| CAS Number | 94120-05-5 | |
| Molecular Formula | C₁₃H₁₉NO₃ | |
| Molecular Weight | 237.30 g/mol | |
| Chemical Structure |
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Physicochemical Properties
Detailed experimental data on the physicochemical properties of the isolated Terbutaline Impurity B are not extensively published in readily available literature. However, based on its structure as a tetrahydroisoquinoline derivative, some properties can be inferred. Reference standards are commercially available for laboratory use.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Notes |
| Appearance | Likely a solid | Based on similar compounds |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions. | Inferred from the presence of hydroxyl and amino groups. |
| pKa | The basicity of the tertiary amine and the acidity of the phenolic hydroxyl groups will determine the pKa values. | Specific experimental data not found. |
| Melting Point | Not specified in available literature. | Requires experimental determination. |
Formation and Synthesis
Terbutaline Impurity B has been identified as both a process-related impurity and a degradation product of terbutaline. Understanding its formation is crucial for developing control strategies during drug manufacturing and storage.
Formation as a Degradation Product
Forced degradation studies have shown that Terbutaline Impurity B can be formed under photolytic conditions. This suggests that exposure of terbutaline sulfate oral syrup to light can lead to the formation of this impurity. The exact mechanism of this photodegradation pathway is complex and likely involves intramolecular cyclization.
Synthesis of Terbutaline Impurity B
A patented method for the synthesis of Terbutaline Impurity B has been described. The process involves a multi-step synthesis starting from 2-bromo-3',5'-dihydroxy acetophenone, which undergoes esterification, substitution, cyclization, hydrolysis, and reduction reactions. This synthetic route provides a means to produce the impurity as a reference standard for analytical method development and validation.
The synthesis of the core 1,2,3,4-tetrahydroisoquinoline scaffold can be achieved through various organic chemistry reactions, including the Pictet-Spengler reaction.
Caption: Figure 1. Formation pathways of Terbutaline Impurity B.
Analytical Characterization and Control
Accurate and precise analytical methods are essential for the identification and quantification of Terbutaline Impurity B to ensure the quality of terbutaline products.
Spectroscopic Data
The structural elucidation of Terbutaline Impurity B relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and amine (-NH) groups.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of terbutaline and its impurities.
Table 3: Example HPLC Method for Terbutaline and its Impurities
| Parameter | Condition | Reference |
| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Gradient elution with a buffer and acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C | |
| Detection | UV at 270 nm or 222 nm | |
| Injection Volume | 40 µL | |
| Sample Concentration | 500 µg/mL |
Experimental Protocol: HPLC Analysis
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Preparation of Mobile Phase: Prepare the buffer and acetonitrile mobile phases as specified in the validated method. Degas the mobile phases before use.
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Standard Preparation: Accurately weigh and dissolve the Terbutaline Impurity B reference standard in a suitable diluent to obtain a known concentration.
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Sample Preparation: Dissolve the terbutaline drug substance or product in the diluent to the target concentration.
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Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
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Data Analysis: Identify the peak corresponding to Terbutaline Impurity B in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity using a suitable method (e.g., external standard).
Caption: Figure 2. Analytical workflow for Terbutaline Impurity B.
Regulatory Landscape and Pharmacopeial Standards
The control of impurities is a key regulatory requirement. Pharmacopeias provide monographs with specific tests and acceptance criteria for impurities.
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European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for Terbutaline Sulphate lists specific impurities, including Impurity B. The general monograph on "Substances for pharmaceutical use" (2034) and chapter 5.10 provide a framework for controlling impurities.
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United States Pharmacopeia (USP): The USP monograph for Terbutaline Sulfate specifies a general limit for the sum of all impurities. While Impurity B is not individually named with a specific limit in the publicly available abstract, any unspecified impurity above the identification threshold would require characterization.
The International Council for Harmonisation (ICH) guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the identification, qualification, and control of impurities.
Toxicological Assessment
The toxicological data for Terbutaline Impurity B is not extensively available in the public domain. In the absence of specific data, a toxicological risk assessment may be conducted based on the structure of the impurity. In silico (computer-based) toxicity prediction tools can be used to estimate the potential for mutagenicity and other toxicities. The general toxicological profile of tetrahydroisoquinoline derivatives has been studied, with some derivatives showing potential neurotoxic effects. However, a direct correlation to the specific structure of Terbutaline Impurity B cannot be made without specific studies. For impurities present above the qualification threshold, toxicological studies may be required to demonstrate their safety.
Conclusion
Terbutaline Impurity B is a well-characterized impurity of terbutaline that requires careful control during the manufacturing and shelf-life of the drug product. This guide has provided a comprehensive overview of its chemical structure, properties, formation, and analytical control strategies. A thorough understanding of this impurity is essential for drug development professionals to ensure the quality, safety, and regulatory compliance of terbutaline-containing medicines. Further research into the specific toxicological profile of this impurity would be beneficial for a complete risk assessment.
References
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Daraghmeh, N., Al-Omari, M. M., Sara, Z., Badwan, A. A., & Jaber, A. M. Y. (2002). Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 927–937. [Link]
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A new liquid chromatographic method has been developed and validated for the determination of terbutaline sulfate (TLS), guaifenesin (GEN) and ambroxol HCl (AML), for its potential impurities in drug substances and drug products. (2021). ResearchGate. [Link]
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